Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid
Description
Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid is a salt formed by the interaction of methyl 4-amino-4-methylpent-2-ynoate (an alkyne-containing ester with an amino group) and trifluoroacetic acid (TFA). TFA, a strong fluorinated carboxylic acid (pKa ≈ 0.23), is widely used in organic synthesis as a solvent, catalyst, or counterion to stabilize protonated amines . This combination leverages TFA’s acidity to enhance solubility and reactivity, particularly in deprotection or coupling reactions .
Properties
IUPAC Name |
methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-7(2,8)5-4-6(9)10-3;3-2(4,5)1(6)7/h8H2,1-3H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGHCLKKUSKNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(=O)OC)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445793-29-1 | |
| Record name | methyl 4-amino-4-methylpent-2-ynoate; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid typically involves the esterification of 4-amino-4-methylpent-2-ynoic acid with methanol in the presence of an acid catalyst, followed by the addition of trifluoroacetic acid to form the final product . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoroacetate group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetate group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
- Trifluoroacetate Salts of Amino Esters: MK2-IN-1 Trifluoroacetate (): A kinase inhibitor salt with a bromo-fluorophenoxy-piperidinyl scaffold. Both compounds share TFA as a counterion, but MK2-IN-1 has a more complex heterocyclic structure, enhancing target specificity. Ethyl 3-amino-4,4-dicyanobut-3-enoate;TFA (): Features a cyano group instead of an alkyne, altering electronic properties and reactivity in Michael addition reactions.
- Fluorinated Esters: Trifluoroacetic Acid Methyl Ester (TFAMe) (): A simpler ester lacking the amino and alkyne groups, used primarily as a volatile derivatization agent in GC-MS. Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate (): Contains a nitrobenzyl group instead of an alkyne, influencing photostability and biological activity.
Physicochemical Properties
Biological Activity
Methyl 4-amino-4-methylpent-2-ynoate, often referred to as a derivative of pent-2-ynoate, is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of an amino group and a methyl group at the fourth carbon atom, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
IUPAC Name: Methyl 4-amino-4-methylpent-2-ynoate
InChI Key: XYGQRLFTYOKTPW-UHFFFAOYSA-N
Canonical SMILES: CC(C)(C#CC(=O)OC)N
Methyl 4-amino-4-methylpent-2-ynoate exhibits its biological activity primarily through its interaction with specific molecular targets. As a nucleophile, it can participate in various chemical reactions that affect biological pathways. The compound's structure allows it to interact with enzymes and other biomolecules, potentially influencing metabolic processes.
Biological Activity
Research indicates that this compound may have several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that methyl 4-amino-4-methylpent-2-ynoate may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Cytotoxic Effects : Some studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of methyl 4-amino-4-methylpent-2-ynoate. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition properties of methyl 4-amino-4-methylpent-2-ynoate found that it effectively inhibited the activity of specific kinases involved in cancer cell proliferation. This suggests a possible application in cancer therapy by targeting these pathways .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
The biological activity of methyl 4-amino-4-methylpent-2-ynoate can be compared with similar compounds to understand its unique properties better.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl 4-amino-4-methylpent-2-ynoate | Antimicrobial, enzyme inhibition, cytotoxic | Unique structure enhances reactivity |
| Methyl 3-amino-3-methylbutanoate | Limited antimicrobial activity | Less potent than methyl 4-amino derivative |
| Ethyl 5-amino-5-methylhexanoate | Moderate cytotoxic effects | Different alkyl chain affects potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
